molecular formula C24H22N2O6 B14938003 (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan

(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan

Cat. No.: B14938003
M. Wt: 434.4 g/mol
InChI Key: SPWALZPBOHMQGX-FQEVSTJZSA-N
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Description

(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan: is a synthetic compound that combines the structural features of a chromenone derivative and an amino acid, L-tryptophan. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan typically involves the following steps:

    Synthesis of 4-ethyl-2-oxo-2H-chromen-7-ol: This intermediate can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Formation of 4-ethyl-2-oxo-2H-chromen-7-yl acetate: The hydroxyl group of 4-ethyl-2-oxo-2H-chromen-7-ol is acetylated using acetic anhydride and a base such as pyridine.

    Coupling with L-tryptophan: The acetylated chromenone derivative is then coupled with L-tryptophan using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The carbonyl groups in the chromenone and tryptophan moieties can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan can be used as a building block for the synthesis of novel compounds with potential biological activities.

Biology

    Enzyme Inhibition Studies: This compound can be used to study the inhibition of enzymes that interact with chromenone or tryptophan derivatives.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with unique properties due to the combination of chromenone and tryptophan moieties.

Mechanism of Action

The mechanism of action of (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan would depend on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The chromenone moiety may interact with aromatic amino acids in the active site of enzymes, while the tryptophan moiety may mimic natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • (2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan
  • (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-D-tryptophan
  • (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-phenylalanine

Uniqueness

  • Structural Features : The combination of a chromenone derivative with L-tryptophan is unique and may confer specific biological activities not seen in other compounds.
  • Biological Activity : The specific interactions with enzymes or receptors may differ from similar compounds due to the presence of the ethyl group and the L-tryptophan moiety.

Properties

Molecular Formula

C24H22N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

(2S)-2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C24H22N2O6/c1-2-14-10-23(28)32-21-11-16(7-8-18(14)21)31-13-22(27)26-20(24(29)30)9-15-12-25-19-6-4-3-5-17(15)19/h3-8,10-12,20,25H,2,9,13H2,1H3,(H,26,27)(H,29,30)/t20-/m0/s1

InChI Key

SPWALZPBOHMQGX-FQEVSTJZSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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